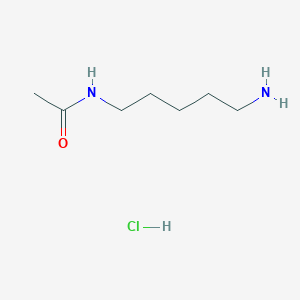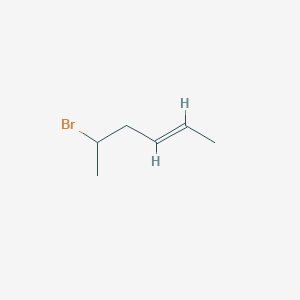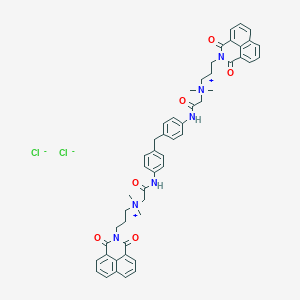
Fibroblast Growth Factor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fibroblast Growth Factor 1 (FGF1), also known as acidic fibroblast growth factor (aFGF), is a growth factor and signaling protein encoded by the FGF1 gene . It is synthesized as a 155 amino acid polypeptide, whose mature form is a non-glycosylated 17-18 kDa protein . FGF1 plays crucial roles in a wide variety of cellular functions, including cell proliferation, survival, metabolism, morphogenesis, and differentiation, as well as in tissue repair and regeneration .
Synthesis Analysis
FGF1 is synthesized as a 155 amino acid polypeptide . A study has shown that a mutation in FGF1, specifically the R50E mutant, suppressed DNA synthesis and cell proliferation induced by wild-type FGF1 . This suggests that the synthesis and function of FGF1 can be influenced by specific mutations .Molecular Structure Analysis
The three-dimensional structure of FGF1 has been refined to a crystallographic residual of 16.1% at 1.6 A resolution . The structure has a Kunitz-type fold and is composed of 12 antiparallel beta-strands, 6 of which form a beta-barrel .Chemical Reactions Analysis
FGF1 plays a pivotal role in solid tumor progression by undertaking a multitude of enzymatic and nonenzymatic roles within the tumor stroma . It has been reported that FGF1 induces ternary complex formation (integrin-FGF-FGFR1) and recruitment of SHP-2 to the complex in NIH 3T3 cells and human umbilical endothelial cells .Physical And Chemical Properties Analysis
FGF1 is a non-glycosylated 17-18 kDa protein . It is typically stored in a cool, dry place . After reconstitution, it may be stored for a maximum of two weeks at 2–8 °C or may be stored in aliquots at –20 °C for a maximum of 6 months .Mechanism of Action
FGF1 triggers signaling by interacting with tyrosine kinase receptors, known as FGF receptors (FGFRs) . The binding of FGF1 and receptor induces dimerization of FGFR, which makes the protein tyrosine kinase domains close to each other and locate correctly, thus activating the kinase through trans autophosphorylation .
Future Directions
FGF1’s intricate interactions with tumor cells and the tumor microenvironment make it a promising target for diagnosis and treatment . Promising strategies such as FAPI offer potential avenues for accurate tumor diagnosis, while multiple therapeutic strategies highlight the prospects of FGF1 targeting treatments which need further clinical evaluation .
properties
CAS RN |
104781-85-3 |
|---|---|
Molecular Formula |
C14H30I2N2O2S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





